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A detailed comparative analysis of two P2X3 receptor antagonists for the treatment of

refractory and unexplained chronic cough.

This guide provides a comprehensive comparison of Relicpixant and Gefapixant, two

prominent P2X3 receptor antagonists under investigation for the management of chronic

cough. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed look at the available data on their mechanism of action,

clinical efficacy, safety profiles, and experimental protocols.

Introduction
Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often

debilitating condition with a significant impact on quality of life. A key pathway implicated in the

pathophysiology of chronic cough involves the activation of P2X3 receptors on sensory nerve

fibers in the airways by extracellular adenosine triphosphate (ATP).[1] Both Relicpixant and

Gefapixant are selective antagonists of the P2X3 receptor, aiming to reduce the cough reflex

by blocking this signaling pathway.[2][3]

Gefapixant, developed by Merck, has undergone extensive clinical evaluation, including two

large Phase 3 trials (COUGH-1 and COUGH-2), and has received regulatory approval in some

regions for the treatment of refractory or unexplained chronic cough.[2][4][5] Relicpixant (also

known as QR052107B), developed by Wuhan Createrna Science and Technology Co., Ltd., is

currently in Phase 2 of clinical development.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15584455?utm_src=pdf-interest
https://www.benchchem.com/product/b15584455?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT00550836
https://www.benchchem.com/product/b15584455?utm_src=pdf-body
https://synapse.patsnap.com/drug/00b6befc136143df8c1afb1012001771
https://www.clinicaltrials.gov/study/NCT03002727
https://synapse.patsnap.com/drug/00b6befc136143df8c1afb1012001771
https://www.createrna.com/en/research-and-development/pipeline
https://www.clinicaltrials.gov/study/NCT05620836?utm_source=trialradar
https://www.benchchem.com/product/b15584455?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT03002727
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer: A direct head-to-head comparison with quantitative experimental data is currently

not feasible due to the limited publicly available clinical trial results for Relicpixant. This guide

will present the comprehensive data available for Gefapixant and the currently known

information for Relicpixant.

Mechanism of Action: Targeting the P2X3 Receptor
Both Relicpixant and Gefapixant share the same primary mechanism of action: selective

antagonism of the P2X3 receptor. These receptors are ATP-gated ion channels located on

sensory C-fibers of the vagus nerve in the airways.[2]

Under inflammatory or irritant conditions, ATP is released from airway mucosal cells. This

extracellular ATP binds to and activates P2X3 receptors on vagal C-fibers, triggering an action

potential that is perceived as an urge to cough and initiates the cough reflex.[1][2] By blocking

the binding of ATP to P2X3 receptors, both drugs aim to reduce the activation of these sensory

nerves and thereby suppress excessive coughing.[2]

Signaling Pathway of P2X3 Receptor-Mediated Cough
Reflex
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Caption: P2X3 receptor signaling pathway in the cough reflex and the inhibitory action of

Relicpixant and Gefapixant.

Clinical Development and Efficacy
Gefapixant
Gefapixant has been extensively studied in large-scale clinical trials. The pivotal Phase 3 trials,

COUGH-1 and COUGH-2, evaluated the efficacy and safety of Gefapixant in adults with

refractory or unexplained chronic cough.

Table 1: Summary of Efficacy Data for Gefapixant in Phase 3 Trials (COUGH-1 & COUGH-2)

Endpoint COUGH-1 (12 weeks) COUGH-2 (24 weeks)

Primary Endpoint: Reduction in

24-hour Cough Frequency vs.

Placebo

Gefapixant 45 mg BID 18.5% reduction (p=0.041)[4] 14.6% reduction (p=0.031)[4]

Patient Demographics

Mean Age (years) 59.0[4] 58.1[4]

Mean Cough Duration (years) 11.6[4] 11.2[4]

Female Participants 74.2%[4] 74.9%[4]

Relicpixant
Relicpixant is currently in Phase 2 clinical development.[3] Top-line results from the Phase 2

trial in refractory and unexplained chronic cough (CTR20222727), which would provide direct

efficacy data, were anticipated in the second quarter of 2024 but are not yet publicly available.

[6] A separate Phase 2 trial (NCT06920836) in patients with subacute cough has been

completed, but results have not been posted.[7]

Table 2: Summary of Efficacy Data for Relicpixant (Data Not Yet Available)
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Endpoint Phase 2 Trial (CTR20222727)

Primary Endpoint: Change in Cough Frequency Data not yet publicly available

Secondary Endpoints Data not yet publicly available

Safety and Tolerability
Gefapixant
The most frequently reported adverse events associated with Gefapixant are taste-related

disturbances.

Table 3: Common Adverse Events for Gefapixant (45 mg BID) in Phase 3 Trials

Adverse Event COUGH-1 COUGH-2

Taste-Related

Dysgeusia (taste distortion) 16.2%[4] 21.1%[4]

Ageusia (loss of taste) 4.9%[4] 6.5%[4]

Hypogeusia (decreased taste) 2.6%[4] 6.1%[4]

Taste Disorder 3.8%[4] 3.5%[4]

Relicpixant
Phase 1 studies in healthy volunteers have provided initial safety and tolerability data for

Relicpixant.

Table 4: Summary of Safety and Tolerability of Relicpixant in Phase 1 Studies
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Parameter Finding

Dose Range Studied
Single doses: 25 mg to 800 mgMultiple daily

doses: 25 mg to 400 mg (up to 14 days)[6]

Overall Tolerability
Safe and well-tolerated across all tested doses.

[6]

Serious Adverse Events No serious adverse events reported.[6]

Discontinuations
No subjects in the Relicpixant treatment group

discontinued the studies.[6]

Taste-Related Adverse Events
No taste alteration adverse events were

reported.[6]

Pharmacokinetics
Table 5: Comparative Pharmacokinetic Properties

Parameter Gefapixant Relicpixant

Route of Administration Oral[2] Oral[6]

Dosing Frequency Twice daily (BID)[4]
Once daily (QD) supported by

PK profile[6]

Plasma Half-life
Not specified in provided

results

Approximately 55-70 hours in

healthy volunteers[6]

Metabolism

Primary biotransformation

includes hydroxylation, O-

demethylation,

dehydrogenation, oxidation,

and direct glucuronidation.[2]

Data not publicly available

Elimination Primarily renal excretion.[2] Data not publicly available

Experimental Protocols
Representative Clinical Trial Workflow
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The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-

controlled clinical trial for a chronic cough therapeutic, based on the designs of the COUGH-1

and COUGH-2 studies for Gefapixant.
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Caption: Generalized workflow for a randomized controlled trial of a chronic cough therapeutic.

Key Methodologies from Gefapixant Phase 3 Trials (COUGH-1 & COUGH-2):
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Study Design: Double-blind, randomized, parallel-group, placebo-controlled.[4]

Participants: Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough

for ≥1 year and a cough severity visual analogue scale (VAS) score of ≥40 mm.[4]

Intervention: Gefapixant (15 mg or 45 mg twice daily) or placebo.[4]

Primary Efficacy Endpoint: Placebo-adjusted mean change in 24-hour cough frequency at 12

weeks (COUGH-1) and 24 weeks (COUGH-2), measured using an ambulatory acoustic

monitoring device.[4]

Safety Assessments: Monitoring and recording of all adverse events, with a particular focus

on taste-related disturbances.[4]

Conclusion
Gefapixant is a well-characterized P2X3 receptor antagonist with demonstrated efficacy in

reducing cough frequency in patients with refractory or unexplained chronic cough, albeit with a

notable incidence of taste-related side effects. Relicpixant, another selective P2X3 receptor

antagonist, has shown a favorable safety profile in early clinical studies, notably with no

reported taste disturbances in healthy volunteers, and has a pharmacokinetic profile that may

support once-daily dosing.

A definitive head-to-head comparison of the efficacy and safety of Relicpixant and Gefapixant

in the target patient population awaits the public release of data from Relicpixant's Phase 2

clinical trials. The potential for a P2X3 antagonist with a better taste-disturbance profile makes

Relicpixant a compound of significant interest in the field of chronic cough therapeutics. Future

research and the availability of more comprehensive clinical data will be crucial for elucidating

the comparative therapeutic value of these two agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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